molecular formula C14H13N B1510681 5-Cyclopropyl-2-phenylpyridine CAS No. 1245645-30-0

5-Cyclopropyl-2-phenylpyridine

Cat. No.: B1510681
CAS No.: 1245645-30-0
M. Wt: 195.26 g/mol
InChI Key: DBAWNTMXTAWYKC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-phenylpyridine is a chemical compound characterized by a pyridine ring substituted with a cyclopropyl group at the 5-position and a phenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a cyclopropyl boronic acid with a phenyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerate various functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reagents is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-phenylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding oxides or quinones.

  • Reduction: Reduction reactions can produce reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines.

Scientific Research Applications

5-Cyclopropyl-2-phenylpyridine has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various enzymes and receptors.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases.

  • Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which 5-Cyclopropyl-2-phenylpyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 2-Phenylpyridine

  • 5-Phenylpyridine

  • 2-Cyclopropylpyridine

  • 5-Cyclopropylpyridine

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Properties

IUPAC Name

5-cyclopropyl-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-4-12(5-3-1)14-9-8-13(10-15-14)11-6-7-11/h1-5,8-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAWNTMXTAWYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745104
Record name 5-Cyclopropyl-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-30-0
Record name 5-Cyclopropyl-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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